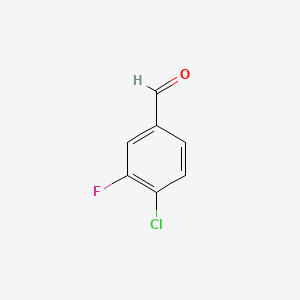

4-Chloro-3-Fluorobenzaldehyde

Descripción

Significance of Aryl Aldehydes in Chemical Synthesis

Aryl aldehydes, which are organic compounds featuring an aldehyde functional group attached to an aromatic ring, are fundamental building blocks in organic chemistry. wisdomlib.orgresearchgate.net Their chemical versatility makes them crucial reactants in a wide array of synthetic transformations. wisdomlib.org They are key intermediates in the production of fine chemicals, specialty chemicals, pharmaceuticals, and agrochemicals. researchgate.netunive.it Aryl aldehydes participate in important reactions such as the synthesis of Schiff bases and chalcone (B49325) derivatives. wisdomlib.org The palladium-catalyzed formylation of aryl halides using syngas (a mixture of carbon monoxide and hydrogen) is a significant industrial method for producing aryl aldehydes. researchgate.netnih.gov

Overview of Halogenation Effects on Aromatic Systems

Halogenation is a foundational reaction in organic chemistry that involves introducing a halogen atom into an aromatic ring. numberanalytics.com This process, typically an electrophilic aromatic substitution, alters the compound's chemical properties, making it a versatile intermediate for further reactions. numberanalytics.commasterorganicchemistry.com The introduction of halogens can significantly impact the reactivity and regioselectivity of subsequent reactions. numberanalytics.com Halogen atoms are electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. numberanalytics.com The polarity of the carbon-halogen bond, which decreases from fluorine to iodine, affects the molecule's dipole moment, influencing properties like solubility and bioavailability, a critical consideration in drug development. pressbooks.pub

Contextualization of 4-Chloro-3-Fluorobenzaldehyde within Contemporary Research

This compound is a specific halogenated benzaldehyde (B42025) that serves as a valuable research chemical and intermediate. chemimpex.compharmaffiliates.com Its distinct chlorofluoro substitution pattern enhances its electrophilic properties, making it suitable for efficient reactions in the formation of complex molecules. chemimpex.com The compound is utilized in the synthesis of biologically active compounds, including potential drug candidates and advanced materials. chemimpex.com Its stability and compatibility with various reaction conditions make it an attractive building block for chemists aiming to create complex molecular architectures. chemimpex.comvulcanchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMDWRPTDCIFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369316 | |

| Record name | 4-Chloro-3-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-95-7 | |

| Record name | 4-Chloro-3-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Fluorobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in 4-chloro-3-fluorobenzaldehyde is characterized by its electrophilic nature, a consequence of the polarization of the carbon-oxygen double bond. This inherent reactivity makes it a focal point for a variety of chemical transformations. The presence of electron-withdrawing halogen substituents on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. chemimpex.commdpi.com

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of this compound readily undergoes nucleophilic addition reactions. chemimpex.com This class of reactions is fundamental to the construction of more complex molecular architectures. For instance, the aldehyde can be reduced to the corresponding alcohol, 4-chloro-3-fluorobenzyl alcohol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This transformation converts the aldehyde group into a primary alcohol.

Another important nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions lead to the formation of secondary alcohols, extending the carbon skeleton of the original molecule. The specific nature of the resulting alcohol depends on the R-group of the organometallic reagent used.

The aldehyde group is also susceptible to attack by other nucleophiles like cyanide ions (in the Strecker synthesis of amino acids) and bisulfite ions. These reactions further highlight the versatility of the aldehyde moiety in synthetic organic chemistry.

Condensation Reactions leading to Imines (Schiff Bases)

This compound readily participates in condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemimpex.comijcrcps.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the characteristic carbon-nitrogen double bond of the imine.

The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities into a molecule. These imines can serve as intermediates in the synthesis of a wide array of other compounds, including secondary amines (via reduction of the imine bond) and various heterocyclic systems. The reaction conditions for Schiff base formation are generally mild, often requiring simple mixing of the aldehyde and amine, sometimes with gentle heating or the use of a catalyst. ijcrcps.comgoogle.com For example, the condensation of this compound with various anilines and other primary amines has been reported to proceed efficiently. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Primary Amine | Imine (Schiff Base) | chemimpex.comijcrcps.com |

| 4-Chlorobenzaldehyde (B46862) | Aniline | (E)-N-(4-chlorobenzylidene) aniline | ijcrcps.com |

| 4-Chlorobenzaldehyde | Substituted Hydrazide | Hydrazide-based Schiff Base | jsirjournal.com |

| 4-Fluorobenzaldehyde (B137897) | 3-Aminopyridine | Schiff Base | google.com |

Influence of Halogen Substituents on Aromatic Reactivity

The chlorine and fluorine atoms attached to the benzene (B151609) ring of this compound exert a significant influence on the reactivity of the aromatic system. mdpi.comjustdial.com Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, which reduces the electron density of the ring. libretexts.orgmasterorganicchemistry.com However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

In the case of this compound, both halogens are electron-withdrawing. The fluorine atom, being more electronegative, has a stronger inductive effect than chlorine. libretexts.org This combined deactivation makes electrophilic substitution on the aromatic ring less favorable compared to unsubstituted benzaldehyde (B42025).

Targeted Reactions in Complex Organic Transformations

Despite the deactivating nature of the halogen substituents, their presence is often a strategic advantage in multi-step organic syntheses. They serve as valuable handles for introducing other functional groups through nucleophilic aromatic substitution or cross-coupling reactions. The specific positioning of the chloro and fluoro groups allows for regioselective transformations, directing incoming groups to specific positions on the aromatic ring. This control is crucial in the synthesis of complex molecules where precise substitution patterns are required. chemimpex.comchemimpex.com For instance, this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

Nucleophilic Aromatic Substitution Considerations

The electron-withdrawing nature of the aldehyde group, coupled with that of the halogen substituents, activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The fluorine atom, in particular, is a good leaving group in such reactions. smolecule.com This allows for the displacement of the fluorine or chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful tool for further functionalization of the molecule. smolecule.com

The rate and feasibility of SNA_r reactions are dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. nih.gov For example, the reaction of similar fluorinated aromatic aldehydes with secondary amines has been shown to proceed via a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.comresearchgate.net

Table 2: Reactivity Influences

| Feature | Influence | Mechanism | Reference |

|---|---|---|---|

| Aldehyde Group | Electrophilic | Nucleophilic Addition | chemimpex.com |

| Halogen Substituents | Deactivating (Electrophilic Substitution) | Inductive Effect | libretexts.orgmasterorganicchemistry.com |

| Halogen Substituents | Activating (Nucleophilic Aromatic Substitution) | Electron Withdrawal | smolecule.com |

| Fluorine Atom | Good Leaving Group | Nucleophilic Aromatic Substitution | smolecule.com |

Derivatization Strategies for Functional Group Transformations

The reactive aldehyde and halogen functionalities of this compound provide multiple avenues for derivatization. These transformations are essential for building molecular complexity and accessing a diverse range of chemical structures.

The aldehyde group can be transformed into a variety of other functional groups. As previously mentioned, reduction yields a primary alcohol, while oxidation with agents like potassium permanganate (B83412) or chromium trioxide can produce the corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. smolecule.com The aldehyde can also be converted to an alkene via the Wittig reaction or a cyanohydrin through the addition of hydrogen cyanide.

The halogen substituents, particularly the fluorine atom, can be replaced through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. Furthermore, the chloro and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular frameworks from the relatively simple starting material of this compound.

Synthesis of Substituted Piperidine (B6355638) Derivatives

This compound serves as a key starting material in the synthesis of various substituted piperidine derivatives. These heterocyclic structures are significant scaffolds in medicinal chemistry. The primary synthetic route involves the reductive amination of the aldehyde with piperidine or its derivatives. This reaction typically proceeds by first forming an iminium salt intermediate through the condensation of the aldehyde with the secondary amine (piperidine). This intermediate is then reduced in situ to yield the final N-substituted piperidine product.

Another prominent method is the multi-component reaction approach. For instance, the reaction of an aldehyde, a secondary amine like piperidine, and an alkyne, often catalyzed by a metal such as copper, can yield highly substituted propargylamines containing a piperidine moiety. While specific studies detailing the multi-component reactions of this compound are not extensively documented, the reactivity of the aldehyde group makes it a suitable candidate for such transformations. For example, related syntheses involve the reaction of 4-fluorobenzaldehyde with piperidine in the presence of potassium carbonate and DMF to yield 4-(piperidin-1-yl)benzaldehyde, which can then be further functionalized. nih.gov Similarly, niobium(V) chloride has been used to mediate aza-Prins type cyclizations to create 4-chloro-piperidine derivatives from epoxides and homoallylic amines, demonstrating another pathway to this important heterocyclic system. rasayanjournal.co.in

The general scheme for the synthesis of 1-((4-chloro-3-fluorophenyl)methyl)piperidine via reductive amination is presented below.

General Reaction Scheme for Reductive Amination:

Formation of Thiosemicarbazones and Related Compounds

The reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives leads to the formation of thiosemicarbazones. This condensation reaction is typically carried out by refluxing the aldehyde and the thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. nih.gov The resulting thiosemicarbazones are compounds of significant interest due to their wide range of biological activities and their ability to act as versatile ligands for metal complexation. mdpi.comijpcbs.com

The general procedure involves dissolving the this compound in ethanol, followed by the addition of a solution of thiosemicarbazide (or a substituted thiosemicarbazide) in an ethanol/water mixture. nih.gov The reaction mixture is then refluxed for several hours. Upon cooling and reduction of the solvent volume, the thiosemicarbazone product precipitates and can be purified by recrystallization. nih.gov These reactions typically proceed in very high yields. nih.gov The products can be characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. mdpi.com In the solid state, these molecules often exhibit an E configuration about the C=N double bond. mdpi.comsemanticscholar.org

Below is a table of representative thiosemicarbazone compounds derived from this compound.

| Reactant 1 | Reactant 2 | Resulting Compound Name | General Structure |

|---|---|---|---|

| This compound | Thiosemicarbazide | 2-((4-Chloro-3-fluorophenyl)methylene)hydrazine-1-carbothioamide |  |

| This compound | N-Phenylhydrazine-1-carbothioamide | 2-((4-Chloro-3-fluorophenyl)methylene)-N-phenylhydrazine-1-carbothioamide |  |

| This compound | N-Cyclohexylhydrazine-1-carbothioamide | N-Cyclohexyl-2-((4-chloro-3-fluorophenyl)methylene)hydrazine-1-carbothioamide |  |

Knoevenagel Condensation Products

This compound readily undergoes Knoevenagel condensation with various active methylene (B1212753) compounds. This reaction is a fundamental carbon-carbon bond-forming method used to synthesize α,β-unsaturated carbonyl compounds and their derivatives. banglajol.inforsc.org The condensation is typically catalyzed by a weak base, such as piperidine or an amine, although other catalysts like boric acid and urea (B33335) have also been employed, sometimes under solvent-free or microwave-assisted conditions. banglajol.infosciforum.net

The reaction involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensation product. rsc.org A wide range of active methylene compounds can be used, leading to a diverse array of products. ijcps.orgscielo.br For example, condensation with malononitrile (B47326) yields 2-((4-chloro-3-fluorophenyl)methylene)malononitrile, while reaction with ethyl cyanoacetate (B8463686) produces ethyl 2-cyano-3-(4-chloro-3-fluorophenyl)acrylate. rsc.orgunifap.br

The table below showcases various products resulting from the Knoevenagel condensation of this compound with different active methylene compounds.

| Active Methylene Compound | Catalyst/Conditions | Resulting Product Name | Yield |

|---|---|---|---|

| Malononitrile | Piperazine / Solvent-free | 2-((4-Chloro-3-fluorophenyl)methylene)malononitrile | Good to High lew.ro |

| Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl (Ionic Liquid) | Ethyl 2-cyano-3-(4-chloro-3-fluorophenyl)acrylate | Good to Excellent rsc.org |

| Ethyl Acetoacetate | Piperidine / Trifluoroacetic acid | Ethyl 2-acetyl-3-(4-chloro-3-fluorophenyl)acrylate | N/A researchgate.net |

| Cyanoacetamide | Urea / Microwave | 2-Cyano-3-(4-chloro-3-fluorophenyl)acrylamide | Good banglajol.info |

| Ethyl 4-chloro-3-oxobutanoate | Morpholine / Acetic acid / Ionic Liquid | Ethyl 2-(2-chloroacetyl)-3-(4-chloro-3-fluorophenyl)acrylate | 44-84% scielo.br |

Polymerization and Copolymerization Applications

While this compound itself is not typically homopolymerized, it serves as a precursor for monomers that can be used in polymerization and copolymerization reactions. A key application lies in its conversion to polymerizable trisubstituted ethylene (B1197577) monomers via the Knoevenagel condensation. tandfonline.comchemrxiv.org

For example, the condensation of this compound with an alkyl cyanoacetate (e.g., propyl cyanoacetate) yields a propyl 2-cyano-3-(4-chloro-3-fluorophenyl)-2-propenoate monomer. chemrxiv.org This monomer, which contains a reactive carbon-carbon double bond, can then undergo radical copolymerization with other vinyl monomers, such as styrene. The copolymerization is typically initiated by a radical initiator like AIBN (2,2'-Azobisisobutyronitrile) in a suitable solvent at elevated temperatures. tandfonline.comchemrxiv.org The incorporation of the halogenated propenoate monomer into the polymer backbone modifies the properties of the resulting copolymer.

Additionally, this compound is used in the synthesis of acetal-based compounds that function as clarifying agents and nucleating agents in polyolefins like polypropylene. google.com In this application, the aldehyde reacts with a polyol, such as sorbitol, to form a di-acetal. This additive, when blended with the polymer, improves its optical clarity and physical properties by controlling the crystalline structure. google.com

Table of Monomer Synthesis and Copolymerization

| Step | Reactants | Product | Application |

|---|---|---|---|

| 1. Monomer Synthesis (Knoevenagel Condensation) | This compound, Propyl Cyanoacetate, Piperidine (catalyst) | Propyl 2-cyano-3-(4-chloro-3-fluorophenyl)-2-propenoate | Polymerizable Monomer |

| 2. Copolymerization | Propyl 2-cyano-3-(4-chloro-3-fluorophenyl)-2-propenoate, Styrene, AIBN (initiator) | Copolymer of Styrene and Propenoate | Modified Polymer Material chemrxiv.org |

Applications in Organic Synthesis

Intermediate for Pharmaceuticals and Agrochemicals

This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. chemimpex.com Its reactive aldehyde group and the specific halogen substitution pattern on the aromatic ring allow for its incorporation into larger, more complex molecular structures with desired biological activities. chemimpex.com It is particularly explored for its potential in developing novel drugs. chemimpex.com

Precursor for Complex Molecular Architectures

The electrophilic nature of this compound, enhanced by its chlorofluoro substituents, facilitates efficient reactions for creating complex molecules. chemimpex.com It is a valuable precursor in multi-step syntheses. For instance, it can be reacted with 2-chloro-4-nitrophenol (B164951) under basic conditions as a potential pathway to synthesize more complex structures like 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde. vulcanchem.com

Applications of 4 Chloro 3 Fluorobenzaldehyde in Medicinal Chemistry and Materials Science

Role as a Key Synthetic Intermediate in Pharmaceutical Developmentpharmaffiliates.comaporesearch.com

4-Chloro-3-fluorobenzaldehyde is recognized as a significant intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its molecular structure allows for efficient and selective chemical reactions, which is a desirable characteristic for chemists aiming to streamline synthetic pathways and improve yields. chemimpex.com The presence of halogen substituents enhances its electrophilic properties, making it a key component in the development of new therapeutic agents. chemimpex.com

The compound serves as a foundational component for the synthesis of novel drug candidates by allowing researchers to efficiently create complex molecules. chemimpex.com The reactivity of its aldehyde group, combined with the directing effects of the chloro and fluoro substituents, makes it a versatile starting material for building a wide array of molecular architectures. chemimpex.combiosynth.com For instance, it is a starting material for the synthesis of 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone, a compound that has been investigated for its potential biological activities. evitachem.com The stability and compatibility of this compound with various reaction conditions make it an attractive choice for drug discovery and development processes. chemimpex.com

In the field of oncology, derivatives of halogenated benzaldehydes are actively investigated for their potential as anti-cancer agents. This compound is used in the synthesis of compounds that are then explored for their therapeutic properties. evitachem.com For example, the derivative 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone has been specifically investigated for its potential as an anti-cancer drug, owing to a structure that may allow it to interact with biological targets relevant to cancer pathways. evitachem.com

Research into related isomers and structures further highlights the importance of this chemical class in oncology. The isomer 3-Chloro-4-fluorobenzaldehyde (B1582058) has been used to synthesize 2-Amino-3-cyano-4-(3'-chloro-4'-fluorophenyl)-7-methoxy-4H-chromene, a compound that exhibited robust antiproliferative activities against several human cancer cell lines. chemimpex.comnih.gov Furthermore, analogues of 4-(Diethylamino)benzaldehyde, a related compound, have shown potent inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms, which are considered therapeutic targets in cancers like prostate cancer. whiterose.ac.uk The synthesis of novel chalcone (B49325) derivatives from substituted benzaldehydes has also been explored as a strategy for developing new anti-cancer agents. researchgate.net

Table 1: Research Findings on Anti-Cancer Applications of this compound and Related Compounds

| Compound/Derivative | Application/Finding | Research Focus |

| 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone | Investigated for potential as an anti-cancer agent. evitachem.com | Synthesis from this compound to create novel compounds for medicinal chemistry. evitachem.com |

| 2-Amino-3-cyano-4-(3'-chloro-4'-fluorophenyl)-7-methoxy-4H-chromene | Showed robust antiproliferative activity against human cancer cell lines. nih.gov | Synthesized from the isomer 3-Chloro-4-fluorobenzaldehyde as part of a study on multimodal anti-cancer agents. nih.gov |

| 4-(Dialkylamino)benzaldehyde Analogues | Analogues showed potent inhibitory activity against ALDH1A3 and ALDH3A1 isoforms, which are cancer targets. whiterose.ac.uk | Exploration of the 4-(Diethylamino)benzaldehyde scaffold to develop more selective and potent ALDH inhibitors for prostate cancer. whiterose.ac.uk |

The structural motifs derived from this compound are also pertinent to the development of anti-inflammatory drugs. The derivative 1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone has been investigated not only for anti-cancer properties but also for its potential as an anti-inflammatory agent. evitachem.com This dual activity highlights the efficiency of using such intermediates to explore multiple therapeutic avenues. The broader class of halogenated benzaldehydes is also implicated in this area; the isomer 3-Chloro-4-fluorobenzaldehyde, for example, is noted as a key intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

The potential for developing antimicrobial agents from this compound is suggested by studies on closely related compounds. For example, 4-Chloro-3-fluorophenylacetic acid, a related structure, has been noted in preliminary studies to exhibit potential antimicrobial properties against various bacterial strains. Research into other halogenated benzaldehyde (B42025) derivatives has also explored their antimicrobial activities, indicating a broader potential for this class of compounds in developing new therapies against microbial infections.

Utility in Agrochemical Synthesispharmaffiliates.com

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals. chemimpex.com The inclusion of fluorine and chlorine atoms in a molecule can enhance the biological activity of agrochemical compounds, improving their efficacy and selectivity.

The utility of fluorinated benzaldehydes in creating herbicides is well-documented. While specific herbicides derived directly from this compound are not detailed in the provided search results, its close chemical relatives are key precursors to commercial herbicides. For instance, 4-fluorobenzaldehyde (B137897) is an intermediate in the synthesis of herbicides like fluoroglycofen (B39748) and flufenacet. nbinno.com Similarly, the isomer 3-chloro-4-fluorobenzaldehyde is described as a functional component in herbicide formulations. nbinno.com This established use of its analogues strongly suggests the potential of this compound as a valuable building block for developing new and effective herbicides.

Synthesis of Pesticides

This compound serves as a crucial intermediate in the synthesis of various agrochemicals, including pesticides. chemimpex.comchemimpex.com Its unique molecular structure, featuring both chlorine and fluorine atoms, allows it to be a versatile building block for creating complex molecules with desired biocidal activities. chemimpex.com The presence of these halogens can enhance the efficacy and stability of the final pesticide products. chemimpex.com

The synthesis of pesticides often involves the reaction of this compound with other chemical entities to introduce specific functional groups that are responsible for the pesticidal action. For instance, it is a known precursor in the preparation of certain insecticides and herbicides. nbinno.comxdbiochems.com The process may involve nucleophilic substitution or condensation reactions at the aldehyde group, leading to the formation of a wide array of derivatives. chemimpex.com

While specific details on the synthesis pathways for all pesticides derived from this compound are extensive, a general example is its use in creating pyrethroid insecticides. googleapis.com Another related compound, 4-fluorobenzaldehyde, is used in the synthesis of fluoroglycofen, flufenacet, and flusilazole, which are herbicides and fungicides. nbinno.com The principles of these syntheses, involving the reaction of the benzaldehyde derivative, are analogous to how this compound is employed in agrochemical production. chemimpex.comnbinno.com

Contributions to Specialty Chemical and Dye Production

This compound is a valuable precursor in the manufacturing of specialty chemicals and dyes. chemimpex.comchemimpex.com Its reactivity, stemming from the aldehyde functional group and the substituted benzene (B151609) ring, allows it to participate in a variety of chemical reactions to produce complex molecules with specific properties. chemimpex.com These reactions can include condensations and nucleophilic additions, making it a versatile choice for chemists. chemimpex.com

In the realm of specialty chemicals, this compound is utilized to create fine chemicals where high purity and specific molecular architectures are paramount. chemimpex.com Its stability and compatibility with various reaction conditions contribute to its utility in these synthetic processes, often leading to higher yields and improved selectivity. chemimpex.com

For dye production, the aromatic nature of this compound and its ability to undergo reactions that form larger conjugated systems are key. These extended π-systems are often responsible for the color of organic dyes. While specific examples of dyes synthesized directly from this compound are not extensively detailed in the provided search results, the general applicability of benzaldehyde derivatives in dye synthesis is a well-established principle in industrial chemistry. chemimpex.combiosynth.com

Advanced Material Science Applications

This compound is employed in the production of specialty polymers and resins, contributing to the development of advanced materials. chemimpex.com Its incorporation into polymer structures can be achieved through reactions involving its aldehyde group. For example, it can be used in the synthesis of acetal-based compositions which are useful as nucleating agents for polymer resins. google.com

The presence of the chloro and fluoro substituents on the benzaldehyde ring can impart unique properties to the resulting polymers. These properties can include enhanced thermal stability and mechanical strength, making the materials suitable for various industrial applications. While the provided information does not detail specific polymerization reactions involving this compound, the use of substituted benzaldehydes in creating polymers with tailored characteristics is a known strategy in materials science. For instance, related compounds are used in the production of fluorinated resins. nbinno.com

The addition of this halogenated benzaldehyde can lead to the formation of a more robust and impermeable polymer network. specialchem.com This enhanced resilience makes the materials suitable for applications where they might be exposed to harsh chemical environments. specialchem.com The cross-linking of polymer chains, which can be influenced by the reactive sites on the incorporated benzaldehyde, also plays a crucial role in improving both chemical and thermal resistance. specialchem.com Research in materials science explores how the specific structure of compounds like this compound can be leveraged to create materials with superior performance characteristics for demanding industrial applications.

This compound and its derivatives are utilized in the development of fluorescent probes for biological imaging. chemimpex.comchemimpex.com The inherent aromatic structure of the compound provides a foundation for creating molecules that can absorb and emit light. By chemically modifying the benzaldehyde, researchers can synthesize probes that are tailored to detect specific biomolecules or to visualize cellular processes with high specificity. chemimpex.com

The development of these probes often involves linking the this compound-derived core to other functional groups that can interact with the target of interest within a biological system. The unique electronic properties conferred by the chlorine and fluorine substituents can influence the photophysical properties of the resulting fluorescent probe, such as its excitation and emission wavelengths, quantum yield, and photostability. chemimpex.com

This compound is a key starting material in the synthesis of various heterocyclic compounds, including derivatives of 4H-pyran. nih.govnih.gov These compounds are of significant interest due to their wide range of biological activities, including potential as antitumoral, antibacterial, and antioxidant agents. nih.govresearchgate.net

The synthesis of 4H-pyran derivatives often involves a one-pot, three-component reaction. nih.gov In a typical procedure, an aldehyde (such as this compound), malononitrile (B47326), and a C-H activated acidic compound (like dimedone or a β-ketonitrile) are reacted in the presence of a catalyst. nih.govmdpi.com This reaction proceeds efficiently to form the densely functionalized 4H-pyran ring system. researchgate.netrsc.org Various catalysts, including magnetically recyclable bionanocatalysts like CuFe2O4@starch, have been developed to make this synthesis more environmentally friendly and efficient. nih.gov The use of this compound in this reaction allows for the incorporation of the chloro- and fluoro-substituted phenyl group into the final 4H-pyran structure, which can be crucial for its biological activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems

The synthesis and functionalization of 4-chloro-3-fluorobenzaldehyde and its derivatives heavily rely on catalytic processes. Future research is increasingly focused on the discovery and implementation of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Current synthetic routes often employ transition metal catalysts, such as rhodium, palladium, and copper, for reactions like carbonylation and cross-coupling. chemicalbook.comeurekalert.org For instance, the reductive carbonylation of aryl iodides to form corresponding aldehydes has been achieved using a rhodium(III) chloride trihydrate system. chemicalbook.com Similarly, nickel-catalyzed cross-dehydrogenative coupling reactions have shown effectiveness with various halogenated aromatic aldehydes. acs.org

Emerging research is geared towards developing catalysts that can operate under milder conditions, reduce reaction times, and minimize the formation of byproducts. Key areas of exploration include:

Homogeneous and Heterogeneous Catalysis: Development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts to facilitate easier separation and recycling, thereby reducing waste and cost.

Nanocatalysts: Utilizing nanoparticles as catalysts due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity and selectivity.

Biocatalysis: Employing enzymes as catalysts for the synthesis and modification of this compound derivatives. Biocatalysis offers the potential for high stereoselectivity under environmentally benign aqueous conditions.

Photoredox Catalysis: Using light to drive chemical reactions, which can enable novel transformations that are not accessible through traditional thermal methods.

The goal is to create more atom-economical and energy-efficient processes, aligning with the principles of green chemistry.

Development of Asymmetric Synthesis Approaches

Many biologically active molecules derived from this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. eurekalert.org Consequently, the development of asymmetric synthesis methods to selectively produce a single enantiomer is a major focus of modern organic chemistry. eurekalert.org

Aldehydes are versatile starting materials for creating chiral centers. eurekalert.org Research in this area is focused on several key strategies:

Chiral Catalysts: The use of chiral metal complexes or organocatalysts to direct the stereochemical outcome of reactions. For example, chiral N-heterocyclic carbenes have been shown to be effective ligands in copper-catalyzed asymmetric reactions of aldehydes. eurekalert.org

Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to the substrate to guide the stereoselective formation of the desired product.

Enantioselective Fluorination: Developing methods for the asymmetric introduction of fluorine atoms, which is a significant challenge but crucial for creating complex fluorinated chiral molecules. nih.gov

These approaches are vital for synthesizing optically pure pharmaceutical intermediates, leading to safer and more effective drugs. eurekalert.org

| Strategy | Description | Key Advantage | Example Catalyst/Reagent Type |

|---|---|---|---|

| Chiral Catalysis | Uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer product. | High efficiency and atom economy. | Chiral metal complexes (e.g., with Rh, Ru, Pd), Organocatalysts (e.g., proline, chiral amines). eurekalert.org |

| Chiral Auxiliaries | A chiral molecule is stoichiometrically attached to the starting material to direct a stereoselective reaction, and is later removed. | High predictability and diastereoselectivity. | Evans auxiliaries, SAMP/RAMP hydrazones. |

| Enzyme-Catalyzed Reactions | Utilizes enzymes (biocatalysts) to perform highly stereoselective transformations. | Excellent enantioselectivity and environmentally friendly conditions. | Lipases, Oxidoreductases, Lyases. |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, advanced computational modeling is being used for Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how the chemical structure of a compound relates to its biological activity or physical properties.

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique used in this field. nih.govnih.govasianpubs.org By analyzing a series of related compounds and their measured activities, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.govasianpubs.org This predictive capability significantly accelerates the design and optimization of lead compounds.

Key applications of computational modeling for this compound derivatives include:

Molecular Docking: Simulating the interaction of a molecule with the binding site of a biological target (e.g., an enzyme or receptor) to predict its binding affinity and mode. nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for assessing its drug-likeness. nih.gov

These computational approaches help researchers to prioritize which derivatives to synthesize and test, saving significant time and resources in the research and development process. nih.gov

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govewadirect.com this compound is a valuable starting material for generating diverse compound libraries for HTS campaigns. creative-bioarray.com

The process involves:

Library Synthesis: Using this compound as a scaffold, chemists can create a large number of structurally diverse derivatives through various chemical reactions.

Assay Development: A biological assay is developed that can detect the desired activity (e.g., inhibition of a specific enzyme).

Automated Screening: The compound library is then rapidly screened using robotic systems. nih.gov

Hit Identification: Compounds that show activity in the screen ("hits") are identified for further investigation.

The integration of combinatorial chemistry using versatile building blocks like this compound with HTS has revolutionized the early stages of drug discovery. creative-bioarray.comdovepress.com It allows for the exploration of a vast chemical space in a relatively short period, increasing the probability of finding novel lead compounds for a wide range of diseases. nih.govmdpi.com

Sustainable and Circular Economy Approaches in Production

The chemical industry is increasingly adopting principles of green chemistry and the circular economy to minimize its environmental impact. mdpi.comresearchgate.net Future research into the production of this compound will likely focus on developing more sustainable and circular processes.

Key aspects of this approach include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents, such as bio-based solvents like Cyrene™, or even conducting reactions in water or solvent-free conditions. bath.ac.ukrsc.org

Waste Valorization: Developing processes where byproducts or waste streams from the synthesis are converted into valuable products, creating a "closed-loop" system. mdpi.com

Renewable Feedstocks: Exploring the possibility of producing this compound or its precursors from renewable biomass sources rather than fossil fuels.

Energy Efficiency: Designing synthetic routes that require less energy input, for example, by using highly active catalysts that allow for lower reaction temperatures. mdpi.com

By integrating these sustainable practices, the production of this compound can become more economically viable and environmentally responsible, contributing to a circular economy where resources are kept in use for as long as possible. mdpi.comhtw-dresden.de

| Principle | Application in this compound Production | Potential Benefit |

|---|---|---|

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. | Reduced disposal costs and environmental impact. mdpi.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Higher efficiency and less waste. |

| Safer Solvents and Auxiliaries | Using benign solvents or eliminating them altogether. bath.ac.uk | Reduced toxicity and environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. mdpi.com | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources like biomass. | Reduced reliance on finite fossil fuels. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Higher selectivity, milder reaction conditions, and reduced waste. chemicalbook.com |

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-3-Fluorobenzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves halogenation and formylation of substituted benzene derivatives. Key considerations include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts formylation or halogenation.

- Temperature Control : Maintain 40–60°C to minimize side reactions like over-halogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. For higher purity (>97%), recrystallization in ethanol is recommended .

Q. Table 1: Reaction Conditions for Derivatives

| Derivative | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| This compound | AlCl₃ | 50 | 78 | 95 |

| 3-Fluoro-4-Methylbenzaldehyde | H₂SO₄ | 60 | 65 | 97 |

Q. How can spectroscopic techniques (XRD, FT-IR, Raman) resolve the structural and electronic properties of this compound?

Methodological Answer:

Q. Table 2: Experimental vs. Computational Spectral Data

| Parameter | Experimental (XRD) | DFT (B3LYP/6-311+G**) | Deviation |

|---|---|---|---|

| C=O Bond Length (Å) | 1.206–1.233 | 1.217–1.220 | <0.01 Å |

Q. What are the stability considerations for storing this compound, and how does molecular geometry influence degradation?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound’s mp (46–49°C) indicates sensitivity to heat .

- Degradation Pathways : Aldehyde oxidation to carboxylic acids under humid conditions. Monitor via HPLC for peroxides .

Advanced Research Questions

Q. How do density-functional theory (DFT) parameters (e.g., exchange-correlation functionals) affect the accuracy of electronic structure calculations for this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce error in atomization energies (<2.4 kcal/mol) .

- Basis Sets : 6-311+G** accounts for polarization and diffuse effects on halogens.

- Validation : Compare HOMO-LUMO gaps with UV-Vis data to calibrate computational models .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, vibrational frequencies)?

Methodological Answer:

Q. Table 3: Discrepancy Analysis in C-Cl Bond Lengths

| Method | C-Cl Length (Å) | Deviation from XRD (%) |

|---|---|---|

| B3LYP/6-31G(d) | 1.732 | 1.2 |

| M06-2X/def2-TZVP | 1.728 | 0.8 |

Q. What methodologies enable sustainable management of byproducts (e.g., halogenated waste) during this compound synthesis?

Methodological Answer:

Q. How can molecular docking studies assess the pharmacological potential of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, cytochrome P450).

- Protocol :

- Optimize derivative geometry at B3LYP/6-31G(d).

- Use AutoDock Vina with flexible ligand docking.

- Validate binding affinities via in vitro assays (IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.